![molecular formula C21H20FNO4 B2588636 3-(4-Fluorphenyl)-9-(2-Methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-on CAS No. 1010932-79-2](/img/structure/B2588636.png)
3-(4-Fluorphenyl)-9-(2-Methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.392. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
This compound has shown promise in various pharmacological contexts, particularly in the treatment of metabolic disorders and cancer. Its structure suggests potential interactions with key biological targets, including enzymes and receptors involved in disease pathways.
Dipeptidyl Peptidase-IV Inhibition
One significant application of this compound is its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. DPP-IV is an enzyme implicated in glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. Inhibiting this enzyme can enhance insulin sensitivity and lower blood glucose levels. Research indicates that compounds with similar structures exhibit effective DPP-IV inhibition, suggesting that 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may have similar effects .
Anticancer Activity
The compound's structural features may also confer anticancer properties. Studies have highlighted the efficacy of related compounds as poly(ADP-ribose) polymerase (PARP) inhibitors, which are particularly relevant in cancers with BRCA1 or BRCA2 mutations. These inhibitors work by trapping PARP proteins on DNA damage sites, leading to cell death in cancer cells . The potential for this compound to act similarly warrants further investigation into its anticancer applications.
Clinical Relevance
Clinical studies exploring the efficacy of compounds related to 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one are crucial for validating its therapeutic potential.
Case Studies
- DPP-IV Inhibitors in Diabetes : Clinical trials have demonstrated that DPP-IV inhibitors can significantly reduce HbA1c levels in patients with type 2 diabetes. The application of similar compounds suggests a promising avenue for further research into this compound's efficacy in clinical settings .
- PARP Inhibitors in Cancer Treatment : Talazoparib (a PARP inhibitor) has shown significant antitumor activity in patients with BRCA mutations. The success of talazoparib highlights the potential for related compounds to provide therapeutic benefits in oncology .
Biologische Aktivität
The compound 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a chromeno-oxazine core with fluorophenyl and methoxyethyl substituents. Its unique configuration may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes:
- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, particularly those with BRCA mutations, resulting in increased cell death .
- Antitumor Activity : The compound's structure suggests potential antitumor properties, as it may interfere with cancer cell proliferation by disrupting DNA repair pathways. This aligns with findings from related compounds that demonstrate significant cytotoxic effects against various cancer cell lines .
Biological Activity Data
A summary of relevant biological activity data is presented in the following table:
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
- In Vitro Studies : A study demonstrated that a compound with a similar framework effectively inhibited PARP activity in BRCA-deficient cell lines, leading to enhanced cytotoxicity when used in combination with traditional chemotherapeutics like cisplatin .
- Animal Models : In vivo studies using xenograft models showed that compounds related to this oxazine exhibited significant tumor regression when administered orally, underscoring their potential as effective anticancer agents .
- Pharmacokinetic Profiles : Research indicates favorable pharmacokinetic properties for similar compounds, suggesting good bioavailability and distribution within biological systems, which are critical for therapeutic efficacy .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-13-19(14-3-5-15(22)6-4-14)20(24)16-7-8-18-17(21(16)27-13)11-23(12-26-18)9-10-25-2/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMITZALHCUUQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.